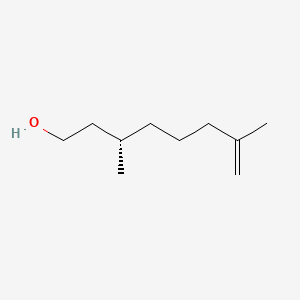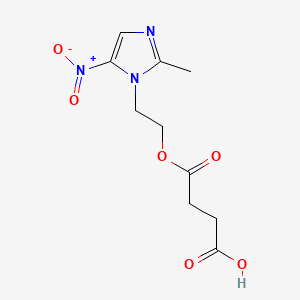
Metronidazole monosuccinate
Overview
Description
Metronidazole monosuccinate is a derivative of metronidazole, a well-known nitroimidazole antibiotic and antiprotozoal agent. Metronidazole is widely used to treat various infections caused by anaerobic bacteria and protozoa. This compound is a prodrug form, which means it is converted into the active metronidazole in the body. This compound is particularly useful in medical applications due to its enhanced solubility and bioavailability compared to metronidazole.
Biochemical Analysis
Biochemical Properties
Metronidazole monosuccinate interacts with enzymes such as pyruvate:ferredoxin oxidoreductase and nitroreductase. These enzymes facilitate the reduction of the nitro group, leading to the formation of cytotoxic intermediates. These intermediates then interact with DNA, causing strand breaks and inhibiting nucleic acid synthesis, ultimately leading to cell death .
Cellular Effects
The compound has been shown to influence the expression of genes involved in oxidative stress response and DNA repair. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and overall cellular energy levels .
Molecular Mechanism
This compound also inhibits the activity of enzymes involved in DNA repair, further exacerbating the damage to the microbial cell. The compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects, leading to oxidative stress and cell death .
Temporal Effects in Laboratory Settings
Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and repair. In vitro studies have demonstrated that the compound can maintain its antimicrobial activity for several days, while in vivo studies have shown that it can persist in tissues for extended periods .
Dosage Effects in Animal Models
Studies in animal models have shown that high doses of this compound can lead to adverse effects such as tremors, seizures, and liver damage. These effects are dose-dependent and highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
The metabolic pathways of this compound involve enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. These enzymes facilitate the conversion of the parent compound into more water-soluble metabolites, which are then eliminated from the body .
Transport and Distribution
The transport and distribution of this compound are facilitated by passive diffusion and active transport mechanisms. The compound interacts with transporters such as P-glycoprotein, which helps regulate its distribution within cells and tissues .
Subcellular Localization
The compound’s localization within the nucleus allows it to interact directly with DNA, leading to the formation of DNA adducts and strand breaks. This subcellular localization is crucial for the compound’s antimicrobial activity and its ability to inhibit nucleic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of metronidazole monosuccinate involves the esterification of metronidazole with succinic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Metronidazole monosuccinate undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group under anaerobic conditions, which is crucial for its antimicrobial activity.
Hydrolysis: The ester bond in this compound can be hydrolyzed to release metronidazole and succinic acid.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium dithionite or hydrogen gas in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products:
Reduction: The major product is the amino derivative of metronidazole.
Hydrolysis: The major products are metronidazole and succinic acid.
Scientific Research Applications
Metronidazole monosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies involving the metabolism and pharmacokinetics of prodrugs.
Medicine: Utilized in the treatment of infections caused by anaerobic bacteria and protozoa, particularly in cases where enhanced solubility and bioavailability are required.
Industry: Applied in the formulation of pharmaceutical products to improve the delivery and efficacy of metronidazole.
Mechanism of Action
Metronidazole monosuccinate exerts its effects through the release of metronidazole upon hydrolysis. Metronidazole is then reduced by anaerobic bacteria and protozoa to form reactive intermediates that interact with deoxyribonucleic acid (DNA) and other cellular components. This interaction leads to the inhibition of nucleic acid synthesis and ultimately results in cell death. The molecular targets include DNA and electron-transport proteins, which are essential for the survival of the microorganisms.
Comparison with Similar Compounds
Tinidazole: Another nitroimidazole antibiotic with similar antimicrobial properties.
Ornidazole: A nitroimidazole derivative used to treat anaerobic infections.
Secnidazole: A nitroimidazole compound with a longer half-life compared to metronidazole.
Uniqueness: Metronidazole monosuccinate is unique due to its prodrug nature, which enhances its solubility and bioavailability. This makes it particularly useful in medical applications where rapid and efficient delivery of the active drug is required. Additionally, the esterification with succinic acid provides a controlled release mechanism, which can be advantageous in certain therapeutic contexts.
Properties
IUPAC Name |
4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-7-11-6-8(13(17)18)12(7)4-5-19-10(16)3-2-9(14)15/h6H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPATXNXXOVPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157220 | |
| Record name | Metronidazole monosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13182-87-1 | |
| Record name | Butanedioic acid, 1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metronidazole monosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metronidazole monosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is metronidazole monosuccinate synthesized, given that metronidazole is already a known antimicrobial agent?
A1: this compound is not intended as a direct replacement for metronidazole. Instead, it serves as a prodrug and a key building block for developing macromolecular prodrugs of metronidazole [, , , ]. This modification allows researchers to explore new drug delivery strategies and potentially improve the therapeutic profile of metronidazole.
Q2: What is the significance of esterifying this compound to polymers like dextran?
A2: Esterifying this compound to polymers like dextran, inulin, and poly-[N-(2-hydroxyethyl)aspartamide] aims to create macromolecular prodrugs []. This conjugation is hypothesized to alter the pharmacokinetic properties of metronidazole, potentially leading to sustained release and targeted delivery [].
Q3: How stable is the ester bond in dextran this compound in physiological conditions?
A3: Research indicates that the ester bond in dextran this compound undergoes hydrolysis in aqueous solutions and plasma, leading to the sequential release of metronidazole [, ]. Interestingly, evidence suggests that this hydrolysis might be partially catalyzed by neighboring dextran hydroxy groups within the conjugate [].
Q4: Are there analytical methods available to study the hydrolysis of dextran this compound?
A4: Yes, researchers have developed methods for the simultaneous determination of high-molecular-weight dextran this compound and its hydrolysis products (metronidazole and this compound) using techniques like HPLC with Nucleosil diol columns []. This enables the study of the prodrug's degradation kinetics and release profile.
Q5: How was this compound, a crucial component in these studies, synthesized and characterized?
A5: this compound was synthesized by reacting metronidazole with succinic anhydride, often facilitated by microwave heating for efficiency []. The successful synthesis was confirmed using various spectroscopic techniques, including 1H Nuclear Magnetic Resonance (NMR), electrospray ionization mass spectrometry (ESI-MS), and infrared spectroscopy (IR) [].
Q6: What is the significance of developing a complete antigen using this compound?
A6: Synthesizing a complete antigen, achieved by conjugating this compound to a carrier protein, holds potential for developing immunological tools and assays []. This could be valuable for studying the immune response to metronidazole, detecting its presence, or potentially even developing novel vaccine strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


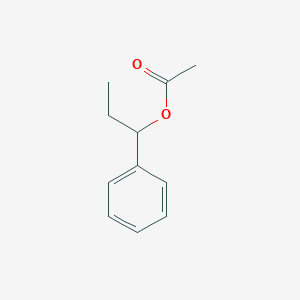

![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)

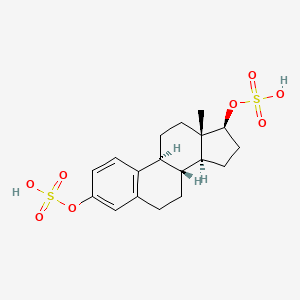

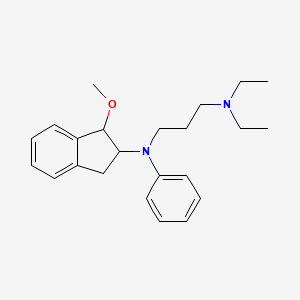


![Bicyclo[3.3.0]oct-2-ene](/img/structure/B1218431.png)

